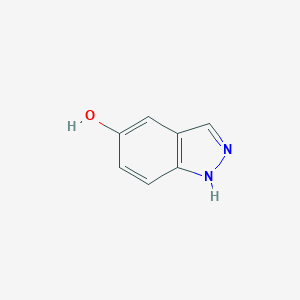

1H-Indazol-5-ol

説明

1H-Indazol-5-ol (CAS: 15579-15-4) is a hydroxyl-substituted indazole derivative with a molecular formula of $ \text{C}7\text{H}6\text{N}_2\text{O} $. It serves as a critical precursor in synthesizing bioactive indazole derivatives, particularly in studies targeting monoamine oxidase (MAO) and D-amino acid oxidase (DAAO) inhibition . Its structure features a hydroxyl group at the C5 position of the indazole core, which is pivotal for its unique biochemical interactions.

特性

IUPAC Name |

1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDXWEPRYNHNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165967 | |

| Record name | 1H-Indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15579-15-4 | |

| Record name | 1H-Indazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15579-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015579154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15579-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

合成経路と反応条件

M3814の合成には、DNA-PKに対する高い親和性と選択性を有する化合物を生成するように設計された一連の化学反応が含まれます。合成経路には通常、求核置換、アミド結合形成、環化などの反応による主要な中間体の形成が含まれます。 温度、溶媒、触媒などの具体的な反応条件は、高収率と純度を達成するために最適化されます .

工業生産方法

M3814の工業生産は、同様の合成経路に従いますが、商業的な需要を満たすために拡大されています。 これには、大規模反応器、連続フロープロセス、および最終製品の一貫性と安全性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

科学的研究の応用

Medicinal Chemistry

1H-Indazol-5-ol has been explored for its potential therapeutic effects, particularly as an anticancer agent. Its derivatives have shown promise in inhibiting various cancer cell lines, making it a candidate for drug development.

- Case Study : A study demonstrated that this compound effectively inhibited D-amino acid oxidase (DAAO), an enzyme linked to neurodegenerative diseases. The inhibition was quantified using sigmoidal graphs, indicating a strong dose-response relationship .

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : It has been tested against several bacterial strains and viruses, showing effectiveness in inhibiting their growth.

- Mechanism of Action : The compound interacts with various cellular pathways, including apoptosis and inflammation signaling pathways, which are crucial in cancer and immune responses.

Biochemical Research

This compound serves as a biochemical reagent in various assays and experiments:

- Applications in Cell Biology : It is utilized in studies involving cell cycle regulation and DNA damage response mechanisms.

- Signaling Pathways : Research indicates its role in modulating the PI3K/Akt/mTOR pathway, which is vital for cell survival and proliferation .

Data Table of Applications

Industrial Applications

In addition to its research applications, this compound is also used in the pharmaceutical industry for the synthesis of various drug candidates. Its unique structure facilitates the development of novel compounds with enhanced biological activity.

作用機序

M3814は、DNA-PKの触媒活性を阻害することにより効果を発揮し、DNA二本鎖切断の修復を阻止します。これは、癌細胞におけるDNA損傷の蓄積につながり、最終的には細胞死をもたらします。 DNA-PKの自己リン酸化の阻害は、このプロセスにおける重要なステップであり、下流の修復経路の活性化を防ぎます . M3814の分子標的は、触媒サブユニットと調節サブユニットKU70およびKU80からなるDNA-PK複合体です .

類似化合物との比較

Comparison with Structural Analogs

Key Structural Features and Enzyme Inhibition

The hydroxyl group at C5 distinguishes 1H-Indazol-5-ol from its positional isomer 1H-Indazol-6-ol (CAS: N/A). This minor structural difference significantly impacts biological activity:

- DAAO Inhibition: this compound exhibits potent DAAO inhibition ($ \text{IC}{50} = 2.03 \, \mu\text{M} $), comparable to the reference inhibitor 3-methylpyrazole-5-carboxylic acid ($ \text{IC}{50} = 2.04 \, \mu\text{M} $) .

- MAO-A Inhibition: Neither this compound nor its C6 isomer inhibits MAO-A ($ \text{IC}{50} > 100 \, \mu\text{M} $). However, alkyl-substituted derivatives (e.g., C6-substituted 5c) demonstrate submicromolar MAO-A inhibition ($ \text{IC}{50} = 0.745 \, \mu\text{M} $), highlighting the necessity of substituents for MAO-A targeting .

Table 1: Enzyme Inhibition Profiles of this compound and Derivatives

| Compound | Substituent(s) | MAO-A $ \text{IC}_{50} (\mu\text{M}) $ | DAAO $ \text{IC}_{50} (\mu\text{M}) $ |

|---|---|---|---|

| This compound | -OH at C5 | >100 | 2.03 |

| 1H-Indazol-6-ol | -OH at C6 | >100 | >100 |

| 5c (C6-substituted) | 4-Cl at C6 | 0.745 | >100 |

| 4h (C5-substituted) | Undisclosed substituent | >100 | 60.5 |

Substituent Effects on Activity

- C5 vs. C6 Substitution : C6-substituted derivatives (e.g., 5c) are more potent MAO-A inhibitors than their C5 counterparts (e.g., 4c), suggesting steric or electronic preferences at the C6 position for MAO-A binding . Conversely, C5-substituted derivatives (e.g., 4h) show weak DAAO inhibition, indicating that substitution at C5 diminishes DAAO activity compared to the parent compound .

- Halogen Substitution : Chloro-substituted derivatives (e.g., 4c, 5c) exhibit enhanced MAO-A inhibition, likely due to increased lipophilicity or improved binding interactions .

Comparison with Other Indazole Derivatives

- 5-Chloro-1H-indazole (CAS: 698-26-0): Replacing the hydroxyl group with chlorine at C5 may alter enzyme interactions, though its activity data remain unreported in the provided evidence .

生物活性

1H-Indazol-5-ol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data tables.

Chemical Structure and Synthesis

This compound belongs to the indazole family, characterized by a bicyclic structure that includes a pyrazole ring fused with a benzene ring. The synthesis of this compound typically involves cyclization reactions of hydrazines with appropriate carbonyl compounds or other precursors under acidic or basic conditions.

Anticancer Activity

Numerous studies have investigated the anticancer potential of indazole derivatives, including this compound. For instance, a study reported that derivatives with indazole scaffolds exhibited significant antiproliferative activity against various cancer cell lines. The IC50 values for some derivatives ranged from 0.23 to 1.15 mM, indicating potent growth inhibition in breast cancer cell lines (4T1) through apoptosis induction via upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and downregulation of anti-apoptotic proteins like Bcl-2 .

| Compound | IC50 (mM) | Mechanism of Action |

|---|---|---|

| 2f | 0.23 - 1.15 | Induces apoptosis via mitochondrial pathway |

| This compound | TBD | TBD |

Neuroprotective Effects

Research has shown that indazole derivatives can inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine. This mechanism suggests potential therapeutic benefits for mood disorders like depression and anxiety. The inhibition of MAO can also contribute to neuroprotective effects by reducing oxidative stress in neuronal cells.

Anti-inflammatory Properties

Indazole compounds have been evaluated for their anti-inflammatory effects. For example, some derivatives were found to significantly reduce the production of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases . The modulation of pathways such as NF-kB has been implicated in these effects.

Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of indazole derivatives, compound 2f demonstrated a dose-dependent increase in apoptosis in breast cancer cells after treatment for 24 hours. Flow cytometry results indicated that the percentage of apoptotic cells increased significantly from 3.7% to 53.2% as the concentration of compound 2f increased from 0 mM to 5 mM .

Study 2: Neuroprotective Mechanisms

Another investigation highlighted the neuroprotective effects of an indazole derivative on neuronal cell lines exposed to oxidative stress. The study reported that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for preparing 1H-Indazol-5-ol derivatives, and how can their purity be confirmed?

this compound derivatives are typically synthesized via alkylation of the hydroxyl group using alkyl bromides in the presence of a base like K₂CO₃ in DMF. For example, derivatives such as 4a–i and 5a–f were synthesized with yields ranging from 3.1% to 22.8% . Characterization involves 1H/13C NMR and mass spectrometry to confirm structural integrity. Purity is validated using TLC (e.g., Rf values in 70:30 EtOAc:hexanes) and HPLC .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

- NMR spectroscopy : Chemical shifts (e.g., δ 8.62 ppm for triazole protons in DMSO-d₆) confirm substituent positions .

- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS m/z 335.1512 [M+H]⁺) verifies molecular weights .

- TLC : Monitors reaction progress and purity .

Advanced Research Questions

Q. How does the substitution position (C5 vs. C6) on the indazole scaffold influence enzyme inhibition potency?

Substituent position critically affects activity. C5-substituted derivatives (e.g., This compound (6) ) exhibit potent D-amino acid oxidase (DAAO) inhibition (IC₅₀ = 2.03 µM), while C6-substituted analogs (e.g., 1H-Indazol-6-ol (7) ) are inactive . This suggests steric or electronic interactions at C5 enhance binding to DAAO’s active site. Researchers should prioritize synthesizing C5-modified analogs for SAR studies.

Q. How can contradictory inhibition data in enzyme assays be systematically resolved?

Contradictions (e.g., weak activity in some derivatives) require:

- Triplicate determinations with statistical validation (mean ± SD) to rule out outliers .

- Purity checks : Impurities may skew results; use HPLC or recrystallization.

- Assay optimization : Test pH, temperature, and cofactor dependencies. For example, 4h (IC₅₀ = 60.5 µM) might require adjusted assay conditions to validate weak inhibition .

Q. What strategies optimize synthetic yields of this compound derivatives?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents like DMF or PEG-400 improve reactivity .

- Catalyst screening : CuI accelerates click chemistry reactions (e.g., triazole formation) .

- Temperature control : Reflux (80°C) enhances reaction rates . For instance, modifying these parameters increased yields to 35% in PEG-400/DMF systems .

Q. How is the SHELXL software suite applied in crystallographic studies of this compound derivatives?

SHELXL refines crystal structures by:

- High-resolution data handling : Resolves twinned data or disorder in substituents .

- Hydrogen placement : Positions H atoms accurately using restraints.

- Validation tools : Checks for geometric anomalies (e.g., bond lengths, angles). Researchers should cite SHELXL for refinement in crystallography publications .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Effective SAR strategies include:

- Systematic substitution : Introduce varied groups (e.g., alkyl, aryl) at C5 and measure IC₅₀ shifts .

- Computational modeling : Docking studies (e.g., with AutoDock) predict binding modes to DAAO or monoamine oxidase.

- Enzyme kinetics : Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。